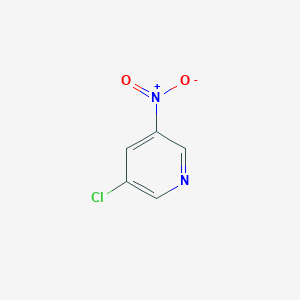

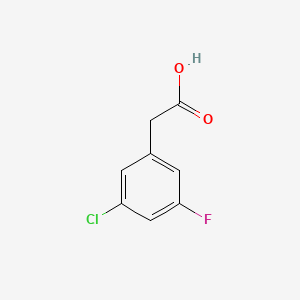

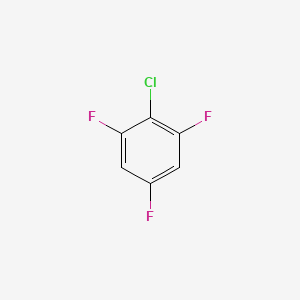

Dimethyl(phthalimidomethyl)phosphonate

Descripción general

Descripción

Dimethyl(phthalimidomethyl)phosphonate (DMPP) is an organophosphonate compound that is widely used for research in a variety of scientific fields. DMPP has an array of applications, including use in synthetic chemistry, biochemistry, and molecular biology. It is also used in the production of pharmaceuticals and has been studied for its potential therapeutic uses. In

Aplicaciones Científicas De Investigación

Polymeric Phosphonate Esters Production : Dimethyl phosphonate can be used in polycondensations with diols to produce polymeric phosphonate esters. These polymers are noted for their potential in various applications, although achieving high molecular weights consistently remains a challenge. Techniques like NMR spectroscopy and size exclusion chromatography help in understanding the molecular weights and properties of these polymers (Branham et al., 2000).

Flame Retardant Properties : The synthesis of new reactive flame retardants using dimethyl terephthalate derivatives has been explored. These compounds, including phosphonic and boronic esters and acids, exhibit significant potential in reducing heat release due to a condensed phase mechanism, which is critical in flame retardancy (Benin et al., 2012).

Non-Flammable Electrolyte Solvent for Lithium Batteries : Dimethyl methyl phosphonate (DMMP) has been tested as a non-flammable solvent for lithium batteries. It demonstrates good solvency for lithium salts and forms a non-flammable, Li+-conducting electrolyte, suggesting potential applications in high-performance and safe lithium batteries (Feng et al., 2008).

Polymer Synthesis and Modification : The synthesis of phosphonated poly(ethylene terephthalate) ionomers has been achieved through an efficient route. These ionomers show promising physical properties like enhanced Young's modulus and yield stress compared to pure PET, making them suitable for various polymer applications (Ju et al., 2018).

Cellulose Dissolution with Ionic Liquids : Certain alkylimidazolium salts containing dimethyl phosphate are effective in solubilizing cellulose under mild conditions. This could be crucial in the processing and recycling of cellulose-based materials (Fukaya et al., 2008).

Adhesive and Anticorrosive Properties in Polymers : Phosphonated copolymers blended with poly(vinylidene fluoride) exhibit adhesive and anticorrosive properties on metal surfaces. This application is significant in enhancing the durability and functionality of coatings and adhesives (Bressy-Brondino et al., 2002).

RAFT Polymerization for Phosphorus-based Materials : The RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate is a new development, enabling the synthesis of complex polymer architectures with phosphorus-based materials. This method offers control over molecular weight and opens avenues for advanced material science applications (Canniccioni et al., 2013).

Propiedades

IUPAC Name |

2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBHXTMUHJGHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378714 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl phthalimidomethylphosphonate | |

CAS RN |

28447-26-9 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.